Cas no 89780-72-3 (7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione)

89780-72-3 structure
Nom du produit:7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 5,12-Naphthacenedione,10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-(9CI)
- 4'-deoxydoxorubicinol
- 5,12-Naphthacenedione,10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-tr
- 4-DOL
- A845310
- 10-[(4-Amino-6-methyloxan-2-yl)oxy]-8
- 7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-
- 7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
-
- Piscine à noyau: 1S/C27H31NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16-18,29-30,32,34-35H,6-10,28H2,1-2H3
- La clé Inchi: OJKDFRDLLREGBS-UHFFFAOYSA-N
- Sourire: O(C1CC(CC(C)O1)N)C1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2CC(C(CO)O)(C1)O)O)=O)OC)=O)O
Propriétés calculées
- Qualité précise: 529.195
- Masse isotopique unique: 529.195
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 5
- Complexité: 903
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 189
Propriétés expérimentales
- Dense: 1.55
- Point d'ébullition: 784°C at 760 mmHg
- Point d'éclair: 428°C
- Indice de réfraction: 1.7
7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione Littérature connexe
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
89780-72-3 (7-(4-Amino-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione) Produits connexes
- 2639419-15-9(tert-butyl 4-methyl-2-(2-methylphenyl)amino-1,3-thiazole-5-carboxylate)
- 1806748-29-7(6-(Fluoromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 2229160-69-2(tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate)
- 403649-46-7(3-4-(benzyloxy)phenyl-N'-(1E)-(4-methoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 4928-87-4(1H-1,2,4-Triazole-5-carboxylic acid)
- 2866319-38-0(Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate)
- 2227764-80-7((2R)-4-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylbutan-2-ol)
- 1388921-76-3(α-[[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-4-(trifluoromethyl)benzenemethanol)
- 941969-26-2(N-(4-fluorophenyl)methyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 618074-82-1(2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
